Stat5-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Stat5-IN-2 is a potent inhibitor of the transcription factor signal transducer and activator of transcription 5 (STAT5). STAT5 is constitutively activated in various hematologic malignancies, including chronic myelogenous leukemia, acute myelogenous leukemia, acute lymphocytic leukemia, and Hodgkin lymphoma . This compound has shown significant anti-leukemic activity in cell lines such as K562 and KU812 .

Méthodes De Préparation

The synthesis of Stat5-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .

Analyse Des Réactions Chimiques

Stat5-IN-2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions: The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Applications De Recherche Scientifique

Therapeutic Applications

1. Cancer Therapy

Stat5-IN-2 has shown promise in inhibiting the growth of cancer cells by disrupting STAT5 signaling. Studies have demonstrated that:

- Breast Cancer : Inhibition of STAT5 has been linked to reduced proliferation of breast cancer cells. In vitro studies using this compound resulted in decreased viability and increased apoptosis in breast cancer cell lines .

- Leukemia : The compound has been evaluated for its effects on acute myeloid leukemia (AML) cells. Inhibition of STAT5 led to reduced cell survival and enhanced sensitivity to chemotherapeutic agents .

- Prostate Cancer : this compound was found to inhibit tumor growth in prostate cancer models by disrupting the transcriptional activity of STAT5, which is often upregulated in these tumors .

2. Immunomodulation

This compound also plays a role in modulating immune responses:

- Regulatory T Cells : The compound has been shown to affect the development and function of regulatory T cells (Tregs), which are critical for maintaining immune tolerance. By inhibiting STAT5, this compound can reduce Treg numbers, potentially enhancing anti-tumor immunity .

- Cytokine Signaling : this compound interferes with IL-2 signaling pathways, which are vital for T cell proliferation and survival. This inhibition can lead to altered immune responses, making it a candidate for therapies aimed at enhancing anti-tumor immunity or treating autoimmune diseases .

Case Studies

Mechanistic Insights

The mechanism by which this compound exerts its effects involves disruption of the phosphorylation and dimerization of STAT5 proteins, preventing their translocation to the nucleus where they activate target genes associated with growth and survival pathways .

Mécanisme D'action

Stat5-IN-2 exerts its effects by directly binding to the SH2 domain of STAT5, thereby preventing its activation, dimerization, and nuclear translocation. This inhibition disrupts STAT5-dependent gene transcription, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the JAK-STAT signaling pathway, which is critical for the regulation of immune responses, cell growth, and survival .

Comparaison Avec Des Composés Similaires

Stat5-IN-2 is unique in its high selectivity and potency for STAT5 inhibition compared to other similar compounds. Some similar compounds include:

Stafib-2: A highly selective inhibitor of STAT5B with improved potency.

AC-4-130: A potent STAT5 SH2 domain inhibitor that disrupts STAT5 activation and gene transcription.

JQ1: A bromodomain and extra-terminal (BET) bromodomain inhibitor that indirectly affects STAT5 activity by targeting BRD2

These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications. This compound stands out due to its efficacy in inhibiting STAT5-dependent pathways and its potential therapeutic applications in hematologic malignancies .

Activité Biologique

Stat5-IN-2 is a small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 5 (STAT5) pathway, which plays a crucial role in various biological processes, including cell proliferation, survival, and differentiation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and implications for therapeutic applications.

This compound specifically inhibits the phosphorylation and activation of STAT5, a transcription factor that mediates the signaling pathways of several cytokines, including interleukin-2 (IL-2) and IL-7. The inhibition of STAT5 by this compound disrupts its dimerization and subsequent nuclear translocation, thereby preventing its transcriptional activity on target genes involved in cell growth and survival.

Key Mechanisms:

- Inhibition of Phosphorylation : this compound blocks the phosphorylation at critical tyrosine residues (Y694/Y699) necessary for STAT5 activation .

- Disruption of Dimerization : The compound prevents STAT5 from forming dimers, which are essential for its function as a transcription factor .

- Interference with Chromatin Interaction : It alters the chromatin interactions mediated by STAT5, affecting gene expression profiles associated with cell proliferation and differentiation .

Biological Effects

The biological effects of this compound have been studied in various cellular contexts, particularly in immune cells and cancer models.

Immune Cells

This compound has shown significant effects on lymphocyte development and function:

- T Cell Proliferation : Inhibition of STAT5 leads to reduced proliferation of T cells in response to IL-2 signaling. Studies indicate that this results in decreased expression of key survival genes such as Bcl-xL and Mcl-1 .

- Natural Killer (NK) Cells : The compound affects NK cell functionality by impairing their ability to produce cytokines like IFN-γ and granzyme B, essential for their cytotoxic activity against tumor cells .

Cancer Models

In cancer research, this compound has been evaluated for its potential to inhibit tumor growth:

- Acute Lymphoblastic Leukemia (ALL) : Elevated levels of phosphorylated STAT5 are associated with poor prognosis in ALL patients. This compound treatment has been shown to reduce STAT5 activation and improve outcomes in preclinical models .

- Solid Tumors : In various solid tumor models, inhibition of STAT5 has been linked to reduced tumor growth and enhanced sensitivity to chemotherapy agents .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on T-cell Acute Lymphoblastic Leukemia :

- Natural Killer Cell Functionality :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

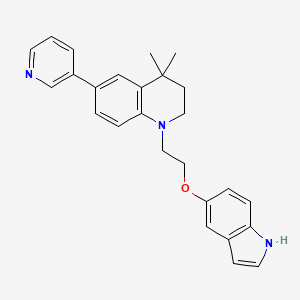

IUPAC Name |

1-[2-(1H-indol-5-yloxy)ethyl]-4,4-dimethyl-6-pyridin-3-yl-2,3-dihydroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O/c1-26(2)10-13-29(14-15-30-22-6-7-24-20(16-22)9-12-28-24)25-8-5-19(17-23(25)26)21-4-3-11-27-18-21/h3-9,11-12,16-18,28H,10,13-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELIZDRKUICBJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C2=C1C=C(C=C2)C3=CN=CC=C3)CCOC4=CC5=C(C=C4)NC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.